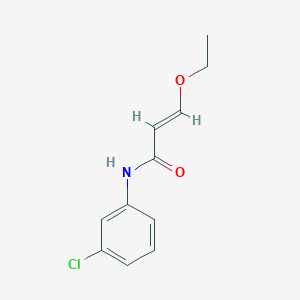
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide
Übersicht
Beschreibung
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide, also known as CPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-phenyl)-3-ethoxy-acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. For example, N-(3-Chloro-phenyl)-3-ethoxy-acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division, and to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide has been shown to exhibit both biochemical and physiological effects. Biochemically, N-(3-Chloro-phenyl)-3-ethoxy-acrylamide has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase and topoisomerase II. Physiologically, N-(3-Chloro-phenyl)-3-ethoxy-acrylamide has been shown to induce apoptosis in cancer cells and to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-Chloro-phenyl)-3-ethoxy-acrylamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using N-(3-Chloro-phenyl)-3-ethoxy-acrylamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Chloro-phenyl)-3-ethoxy-acrylamide. One area of research is the development of new cancer treatments based on N-(3-Chloro-phenyl)-3-ethoxy-acrylamide, either alone or in combination with other anticancer drugs. Another area of research is the synthesis of new polymers based on N-(3-Chloro-phenyl)-3-ethoxy-acrylamide for drug delivery and tissue engineering applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-Chloro-phenyl)-3-ethoxy-acrylamide and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(3-Chloro-phenyl)-3-ethoxy-acrylamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
In materials science, N-(3-Chloro-phenyl)-3-ethoxy-acrylamide has been used as a monomer for the synthesis of various polymers, including poly(3-chloro-2-hydroxypropyl methacrylate) and poly(3-chloro-2-hydroxypropyl acrylate), which have potential applications in drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-ethoxyprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-2-15-7-6-11(14)13-10-5-3-4-9(12)8-10/h3-8H,2H2,1H3,(H,13,14)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBYYYBTCBDUMM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






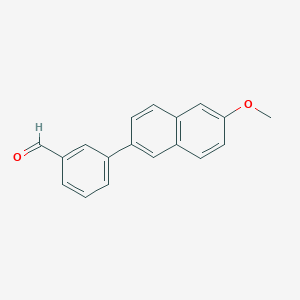
![3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline](/img/structure/B3369534.png)
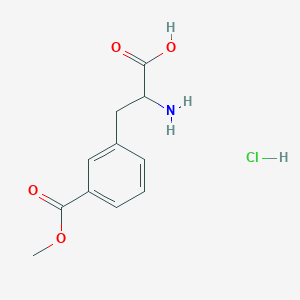

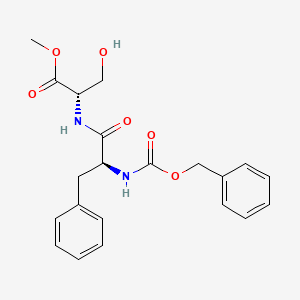
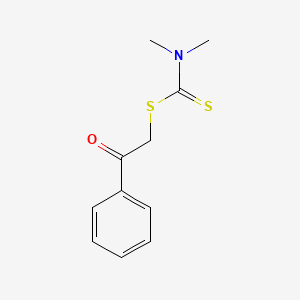
![4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B3369560.png)


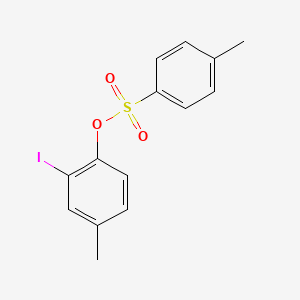
![1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one](/img/structure/B3369597.png)